molecular formula C14H14N2O2S B5614866 2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol

2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol

Cat. No. B5614866
M. Wt: 274.34 g/mol
InChI Key: NDHJVNGNTWQNRR-UHFFFAOYSA-N
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Description

2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol is a compound related to the benzofuro[3,2-d]pyrimidin-4-yl class. This class of compounds is known for its complex molecular structures and potential biological activities.

Synthesis Analysis

Synthesis of related benzofuro[3,2-d]pyrimidin derivatives typically involves interactions of various chemical entities under controlled conditions. For instance, Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically significant, via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidin compounds often exhibits complex arrangements. Li Li et al. (2012) described a compound with a nearly planar fused-ring system forming a dihedral angle with the central benzene ring, indicating the intricate structural aspects of these molecules (Li Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives with distinct properties. For example, Santagati et al. (1993) synthesized derivatives of a heterocyclic system with a 1,3,4-thiadiazine ring, demonstrating the versatility in chemical reactions (Santagati et al., 1993).

properties

IUPAC Name

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-11-15-12-9-5-3-4-6-10(9)18-13(12)14(16-11)19-8-7-17/h3-6,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHJVNGNTWQNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCCO)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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